6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazoloquinolines, which are characterized by a fused ring system combining pyrazole and quinoline moieties. The presence of multiple fluorine atoms enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of fluorine atoms and the pyrazole ring. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Fluorination: Introduction of fluorine atoms at specific positions can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrazole Ring Formation: The pyrazole ring is typically formed through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.
Scientific Research Applications
6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Its fluorinated structure allows for the study of fluorine’s effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication and transcription.
Receptor Binding: The fluorine atoms enhance binding affinity to certain receptors, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-2,3-diphenylquinoxaline: Similar in structure but lacks the pyrazole ring.
2,3-Bis(4-fluorophenyl)quinoxaline: Contains a quinoxaline core with fluorinated phenyl groups but no pyrazole ring.
6,7-Difluoro-2,3-bis(4-fluorophenyl)quinoxaline: Similar fluorination pattern but different core structure.
Uniqueness
6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its combined pyrazole and quinoline rings, along with multiple fluorine substitutions
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial contexts.
Properties
IUPAC Name |
6,8-difluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F4N3/c23-13-3-1-12(2-4-13)20-18-11-27-21-17(9-15(25)10-19(21)26)22(18)29(28-20)16-7-5-14(24)6-8-16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWBFDGEWRUDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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